

# An In-depth Technical Guide to the Chemical and Physical Properties of Trimethoprim

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Trimethoprim**, a synthetic antibacterial agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representations of key pathways and workflows.

## **Chemical Identity and Structure**

**Trimethoprim**, chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, is a white to light yellow, odorless, and bitter crystalline powder.[1][2] Its structure consists of a pyrimidine-2,4-diamine moiety linked to a 1,2,3-trimethoxybenzene group by a methylene bridge.[3]

Table 1: Chemical Identifiers of Trimethoprim



Identifier	Value
IUPAC Name	5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine- 2,4-diamine[3]
CAS Number	738-70-5[3]
Molecular Formula	C14H18N4O3[3]
Molecular Weight	290.32 g/mol [2][4]
InChI Key	IEDVJHCEMCRBQM-UHFFFAOYSA-N[4]
Canonical SMILES	COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2 N)N[4]

# **Physicochemical Properties**

The physicochemical properties of **Trimethoprim** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties have been determined through various experimental techniques.

Table 2: Physical and Chemical Properties of Trimethoprim

Property	Value
Melting Point	199-203 °C[1][5][6]
Boiling Point	432.41 °C (rough estimate)[6]
рКа	7.12[3]
logP (Octanol/Water)	0.78[7]

#### Solubility:

**Trimethoprim** is sparingly soluble in water but exhibits higher solubility in various organic solvents.[1][8] The solubility generally increases with temperature.[8][9]

Table 3: Solubility of Trimethoprim in Various Solvents at 25°C



Solvent	Solubility ( g/100 mL)
Dimethylacetamide (DMAC)	13.86[10]
Benzyl alcohol	7.29[10]
Propylene glycol	2.57[10]
Chloroform	1.82[10]
Methanol	1.21[10]
Ethanol	> Acetonitrile > 2-Propanol > Ethyl Acetate > Water[8]
Water	0.04[10]
Ether	0.003[10]
Benzene	0.002[10]

# **Spectroscopic Data**

Spectroscopic analysis is fundamental for the identification and quantification of **Trimethoprim**.

- UV-Vis Spectroscopy: In a methanolic solution, Trimethoprim exhibits a maximum absorbance (λmax) at approximately 285 nm.[11][12] In a sodium hydroxide solution, the λmax is observed at about 287 nm.[13]
- Infrared (IR) Spectroscopy: The IR spectrum of Trimethoprim would show characteristic
  peaks corresponding to its functional groups, including N-H stretching of the amino groups,
  C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the
  pyrimidine and benzene rings, and C-O stretching of the methoxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum of **Trimethoprim** shows distinct signals for the aromatic protons of the benzene and pyrimidine rings, the methylene bridge protons, and the methoxy group protons.[14]



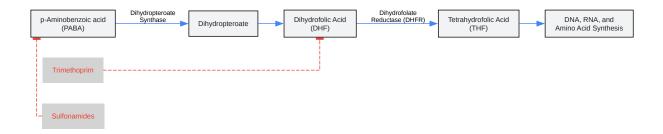
 <sup>13</sup>C NMR: The carbon-13 NMR spectrum provides signals for each unique carbon atom in the molecule, including those in the aromatic rings, the methylene bridge, and the methoxy groups.[15]

# Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim exerts its antibacterial effect by targeting the bacterial folic acid (folate) synthesis pathway.[16] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[16][17][18] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and RNA. [16][19] By inhibiting DHFR, Trimethoprim disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and, in some cases, cell death.[20]

The selectivity of **Trimethoprim** for the bacterial enzyme over the mammalian counterpart is a key factor in its therapeutic efficacy.[16]

Below is a diagram illustrating the folic acid synthesis pathway and the point of inhibition by **Trimethoprim**.



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Caption: Folic Acid Synthesis Pathway Inhibition.



## **Experimental Protocols**

This section outlines the general methodologies for determining the key physicochemical properties of **Trimethoprim**.

#### 5.1. Determination of Melting Point

- Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.
- Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.
- Procedure:
  - A small amount of finely powdered **Trimethoprim** is packed into a capillary tube sealed at one end.
  - The capillary tube is placed in the melting point apparatus.
  - The sample is heated at a controlled rate.
  - The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[12]
- 5.2. Determination of Solubility (Equilibrium Method)
- Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
- Apparatus: Isothermal shaker or magnetic stirrer with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC.
- Procedure:
  - An excess amount of **Trimethoprim** is added to a known volume of the solvent in a sealed container.



- The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- The suspension is then centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully withdrawn, diluted appropriately, and the
  concentration of **Trimethoprim** is determined using a validated analytical method such as
  UV-Vis spectrophotometry or HPLC.[8][9]

#### 5.3. Determination of pKa (Potentiometric Titration)

- Principle: The pKa is determined by titrating a solution of the substance with a standard acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the substance is half-ionized.
- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

#### Procedure:

- A known concentration of **Trimethoprim** is dissolved in a suitable solvent (e.g., a mixture
  of water and an organic solvent if solubility in water is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.[21]

#### 5.4. Determination of logP (Shake-Flask Method)

- Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a
  mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the
  logarithm of this ratio.
- Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

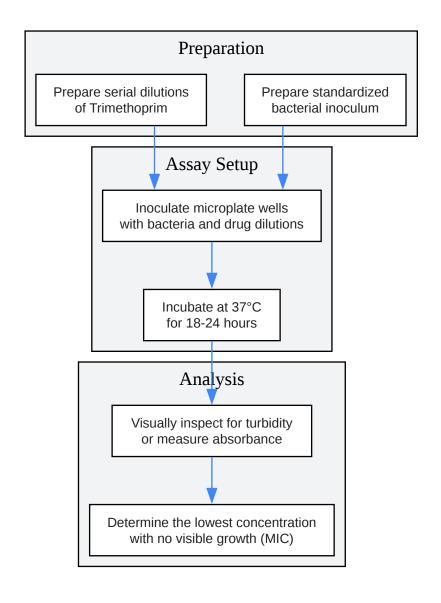


#### Procedure:

- n-Octanol and water are pre-saturated with each other.
- A known amount of **Trimethoprim** is dissolved in one of the phases.
- The two phases are mixed in a separatory funnel and shaken for a period to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of **Trimethoprim** in each phase is determined using a suitable analytical method.
- The partition coefficient P is calculated as [Trimethoprim]octanol / [Trimethoprim]water, and logP is the base-10 logarithm of P.
- 5.5. Determination of Minimum Inhibitory Concentration (MIC)
- Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
- Apparatus: Microwell plates, incubator, spectrophotometer (for reading optical density).
- Procedure (Broth Microdilution Method):
  - A two-fold serial dilution of **Trimethoprim** is prepared in a liquid growth medium in the wells of a microtiter plate.
  - Each well is inoculated with a standardized suspension of the test bacterium.
  - Positive (no antibiotic) and negative (no bacteria) control wells are included.
  - The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
  - The MIC is determined as the lowest concentration of **Trimethoprim** at which there is no visible growth (turbidity) of the bacteria.



Below is a diagram illustrating a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for MIC Determination.

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